molecular formula C7H10N2O2S2 B182605 Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate CAS No. 39736-29-3

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Cat. No. B182605
CAS RN: 39736-29-3
M. Wt: 218.3 g/mol
InChI Key: WAFDSQXKSGGKCD-UHFFFAOYSA-N
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Description

“Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 39736-29-3. It has a molecular weight of 218.3 and its molecular formula is C7H10N2O2S2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate” is represented by the formula C7H10N2O2S2 . The InChI code for this compound is 1S/C7H11N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h13H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate” is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 368.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 54.7±0.4 cm3, and a molar volume of 159.1±5.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a derivative of the thiazole group with substantial importance in synthetic chemistry. Its chemical modifications and synthesis utilize readily available materials. The structures of its synthesized derivatives are confirmed using various spectral techniques. These derivatives exhibit antimicrobial activities against several strains of bacteria and fungi, indicating the compound's potential in developing antimicrobial agents (Desai, Bhatt, & Joshi, 2019). Additionally, modifications in this compound have been explored for developing new chemical entities with potential pharmacological activities (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Applications in Material Science

One notable application of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is in material science, particularly as a corrosion inhibitor. Studies have demonstrated its efficacy in preventing corrosion of AA6061 alloy in hydrochloric acid media. The efficiency of this compound as a corrosion inhibitor increases with concentration and temperature, making it a valuable compound in materials protection and engineering (Raviprabha & Bhat, 2019).

Role in Anticancer Research

The compound has been synthesized and tested for antiproliferative activity against breast cancer cells. Various derivatives of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate have been created and evaluated for their effectiveness in inhibiting cancer cell growth, showing promising results in the field of cancer research (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Exploration in Antimicrobial and Antitubercular Activities

In addition to its applications in material science and cancer research, the compound has been explored for its antimicrobial, antimalarial, and antitubercular activities. The synthesis process of imidazo[2,1-b]thiazole derivatives from ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate under green chemistry conditions shows potential for developing new antimicrobial agents (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . It is recommended to avoid prolonged exposure and use caution when handling .

properties

IUPAC Name

ethyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDSQXKSGGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327666
Record name Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

CAS RN

39736-29-3
Record name Ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39736-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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